MAO-A Inhibitory Potency Compared to Pirlindole Enantiomers
In vitro assays demonstrate that Metralindole hydrochloride inhibits MAO-A with an IC50 of 0.22 µg/mL, which positions it as a potent RIMA . This value provides a distinct potency benchmark when compared to pirlindole, a close structural and pharmacological analog. Reported IC50 values for pirlindole against MAO-A are 0.24 µM (racemic), 0.43 µM (R-enantiomer), and 0.18 µM (S-enantiomer) [1], [2]. While a direct molar concentration conversion is needed for precise comparison, the available data establishes Metralindole's activity within the same order of magnitude as pirlindole enantiomers, confirming its status as a high-potency RIMA for research requiring reversible MAO-A blockade.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.22 µg/mL |
| Comparator Or Baseline | Pirlindole: 0.24 µM (racemic), 0.43 µM (R-), 0.18 µM (S-) |
| Quantified Difference | Comparable potency range; exact molar difference requires unit conversion |
| Conditions | In vitro enzyme inhibition assay (MAO-A) |
Why This Matters
This potency data validates Metralindole as a high-affinity RIMA, essential for researchers modeling reversible MAO-A inhibition without the confounds of irreversible inhibitors or the different potency profile of other RIMAs like moclobemide.
- [1] Bruhwyler J, et al. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Behavioural Pharmacology. 1997;8(6-7):544-552. View Source
- [2] MedChemExpress. (R)-Pirlindole mesylate. Product Datasheet. View Source
